2,3-Dibromo-5-fluorobenzyl alcohol
Overview
Description
2,3-Dibromo-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5Br2FO and its molecular weight is 283.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Properties
Dibenzyl Bromophenols Synthesis
Research into dibenzyl bromophenols, compounds structurally related to 2,3-Dibromo-5-fluorobenzyl alcohol, has revealed diverse dimerization patterns. These compounds, isolated from the brown alga Leathesia nana, demonstrate the potential for this compound in the synthesis of complex molecules with significant biological activities, including selective cytotoxicity against human cancer cell lines (Xiuli Xu et al., 2004).
Fluorobenzyl Alcohols as Intermediates
Fluorobenzyl alcohols, including structures similar to this compound, serve as critical intermediates in synthetic chemistry. Their transformations and metabolic fates have been studied, providing insights into their potential applications in developing pharmaceuticals and chemical probes (C. Blackledge et al., 2003).
Protecting Group Strategies
The development of new protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, highlights the role of fluorobenzyl alcohols in synthetic methodologies. These strategies enable the selective protection and deprotection of functional groups, critical for complex molecule synthesis (D. Crich et al., 2009).
Biological and Material Science Applications
Enzyme Reaction Mechanisms
Studies on aryl-alcohol oxidase (AAO) and its interactions with substrates, including fluorobenzyl alcohols, shed light on enzyme reaction mechanisms and substrate specificity. This research has implications for understanding enzyme catalysis and developing biotechnological applications (P. Ferreira et al., 2015).
Ecofriendly Synthesis
The ecofriendly synthesis of halo-substituted benzyl alcohols demonstrates the potential for using biotransformation techniques in preparing compounds like this compound. This approach highlights the importance of sustainable methods in chemical synthesis (Ritu Saharan et al., 2016).
Fluorogenic Probes for Enzyme Studies
The development of fluorogenic substrates for enzymes, utilizing fluorobenzyl alcohols, provides tools for biochemical studies and diagnostic applications. These compounds allow for the real-time monitoring of enzyme activities and the investigation of metabolic pathways (D. Yee et al., 2004).
Properties
IUPAC Name |
(2,3-dibromo-5-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPQOCWRYWFNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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